molecular formula C20H21NO2 B6248890 2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane CAS No. 2411201-76-6

2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B6248890
CAS No.: 2411201-76-6
M. Wt: 307.4
InChI Key:
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Description

2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane, which can then be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as Oxone®.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can lead to the formation of reduced spirocyclic derivatives.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. The spirocyclic structure allows for efficient binding to active sites, facilitating the inhibition or modulation of enzyme activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.3]heptane
  • Spiro[4.5]decane
  • Spiropentadiene

Uniqueness

2-{[1,1’-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

2411201-76-6

Molecular Formula

C20H21NO2

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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